molecular formula C9H14O4 B1195888 cis-2-Carboxycyclohexyl-acetic acid CAS No. 14715-37-8

cis-2-Carboxycyclohexyl-acetic acid

Cat. No.: B1195888
CAS No.: 14715-37-8
M. Wt: 186.2 g/mol
InChI Key: GCGCKIUIBPEAQE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-Carboxycyclohexyl-acetic acid is a dicarboxylic acid.

Scientific Research Applications

Rotational Isomerism and Spectroscopy

  • Rotational Isomerism and IR Spectroscopy : Studies by Maçôas et al. (2003) and Maçôas et al. (2004) explored the rotational isomerism in acetic acid, including cis-2-carboxycyclohexyl-acetic acid. They observed the high-energy conformer of acetic acid and analyzed its conversion back to the ground state using IR-absorption spectroscopy (Maçôas et al., 2003) (Maçôas et al., 2004).

Synthesis and Characterization

  • Practical Syntheses of Enantiomers : Awada et al. (2014) developed efficient routes for preparing the enantiomers of cis-(2-aminocyclobutyl)acetic acid, offering insights into the synthesis of similar compounds (Awada et al., 2014).
  • Synthesis of Dopamine D3-D2 Receptor Partial Agonist : Yuan et al. (2021) presented a synthetic route for the cis isomer of cariprazine, involving the preparation of 2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, highlighting the pharmaceutical significance of related compounds (Yuan et al., 2021).

Environmental and Energy Applications

  • Anaerobic Naphthalene Degradation : Weyrauch et al. (2017) studied the conversion of cis-2-carboxycyclohexylacetyl-CoA in anaerobic naphthalene degradation, suggesting its role in environmental processes (Weyrauch et al., 2017).
  • Bio-Oil Derived Carboxylic Acids for Hydrogen Generation : Zhang et al. (2018) reviewed the steam reforming of acetic acid for hydrogen generation, indicating the potential of similar carboxylic acids in renewable energy applications (Zhang et al., 2018).

Chemical Reactions and Interactions

  • Cis-Dihydroxylation and Epoxidation of Alkenes : De Boer et al. (2005) explored the cis-dihydroxylation and epoxidation of alkenes using carboxylic acid catalysis, which may be applicable to this compound and its derivatives (De Boer et al., 2005).

Pharmaceutical Research

  • Novel Ligands for Radioimmunotherapy : Chong et al. (2006) investigated novel ligands, including carboxylic acids, for radioimmunotherapy, providing insight into the potential pharmaceutical applications of this compound (Chong et al., 2006).

Properties

CAS No.

14715-37-8

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

(1S,2S)-2-(carboxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)/t6-,7-/m0/s1

InChI Key

GCGCKIUIBPEAQE-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(=O)O)C(=O)O

SMILES

C1CCC(C(C1)CC(=O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-2-Carboxycyclohexyl-acetic acid
Reactant of Route 2
Reactant of Route 2
cis-2-Carboxycyclohexyl-acetic acid
Reactant of Route 3
Reactant of Route 3
cis-2-Carboxycyclohexyl-acetic acid
Reactant of Route 4
cis-2-Carboxycyclohexyl-acetic acid
Reactant of Route 5
cis-2-Carboxycyclohexyl-acetic acid
Reactant of Route 6
cis-2-Carboxycyclohexyl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.